trans-4-(Dimethylamino)-3-piperidinol
Overview
Description
trans-4-(Dimethylamino)-3-piperidinol: is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound features a piperidine ring substituted with a dimethylamino group and a hydroxyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)-3-piperidinol typically involves the reaction of piperidine derivatives with dimethylamine under controlled conditions. One common method includes the use of piperidine and dimethylamine in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: trans-4-(Dimethylamino)-3-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: trans-4-(Dimethylamino)-3-piperidinol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-4-(Dimethylamino)-3-piperidinol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form additional hydrogen bonds. These interactions influence the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
trans-4-(Dimethylamino)styryl-1-methylpyridinium iodide: Known for its use in fluorescence studies and anion recognition.
trans-4-(Dimethylamino)-4’-nitrostilbene: Used in the field of scintillation and nuclear instrumentation.
trans-4-(Dimethylamino)-4’-cyanostilbene: Studied for its charge-transfer properties and excited-state dynamics.
Uniqueness: trans-4-(Dimethylamino)-3-piperidinol stands out due to its unique combination of a piperidine ring with both a dimethylamino group and a hydroxyl group. This structural arrangement provides distinct reactivity and functionality, making it suitable for a wide range of applications in different scientific and industrial fields.
Properties
IUPAC Name |
(3S,4S)-4-(dimethylamino)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-3-4-8-5-7(6)10/h6-8,10H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJQOSZDBAQHIA-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCNC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260236 | |
Record name | rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-49-7 | |
Record name | rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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